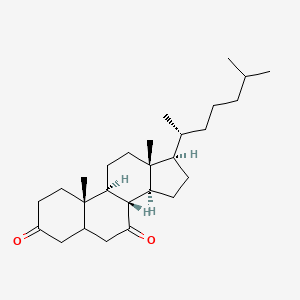
Cholestane-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane-3,7-dione is a steroidal compound derived from cholesterol It is a diketone, meaning it contains two ketone functional groups at the 3rd and 7th positions of the cholestane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholestane-3,7-dione can be synthesized through several methods. One common approach involves the oxidation of cholesterol. The process typically uses strong oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. These conditions facilitate the conversion of cholesterol to this compound by introducing ketone groups at the desired positions .
Another method involves the stereoselective catalytic hydrogenation of cholestene-3,6-dione using Urushibara nickel A catalyst in cyclohexane. This method yields this compound with high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using chromium-based reagents due to their effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, advancements in catalytic hydrogenation techniques have made it possible to produce this compound on an industrial scale with improved efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Cholestane-3,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex steroidal compounds.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert this compound to cholestane derivatives with different functional groups.
Substitution: The ketone groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Urushibara nickel A catalyst, lithium aluminum hydride (LiAlH4).
Solvents: Cyclohexane, dichloromethane, acetic acid.
Major Products Formed
The major products formed from the reactions of this compound include various cholestane derivatives, such as cholestane-3,7-diol and cholestane-3,7-diarylamino derivatives .
Wissenschaftliche Forschungsanwendungen
Cholestane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds and as a model compound for studying steroidal reactions.
Biology: this compound derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Wirkmechanismus
The mechanism of action of cholestane-3,7-dione and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cholesterol synthesis, thereby reducing cholesterol levels in the body. Others may interact with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholestane-3,6-dione: Another diketone derivative of cholestane with ketone groups at the 3rd and 6th positions.
Cholestane-3,7-diol: A diol derivative with hydroxyl groups at the 3rd and 7th positions.
Cholestane-3,7-diarylamino derivatives: Compounds with arylamino groups at the 3rd and 7th positions.
Uniqueness
Cholestane-3,7-dione is unique due to its specific ketone functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives have shown promising potential in various scientific and medical applications, making it a valuable compound for further research .
Eigenschaften
CAS-Nummer |
823822-09-9 |
|---|---|
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-23,25H,6-16H2,1-5H3/t18-,19?,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
GLGKHJIHOAQVPU-BEEOYJCTSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
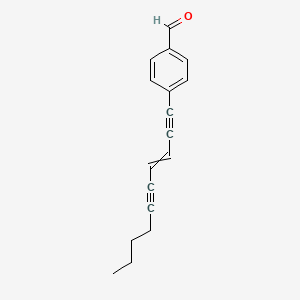
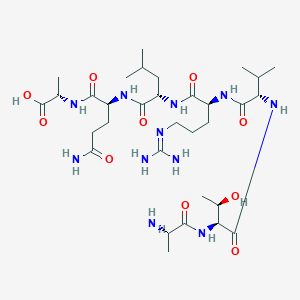
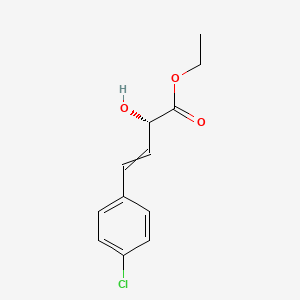
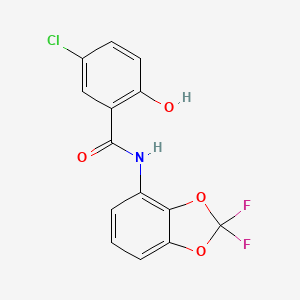
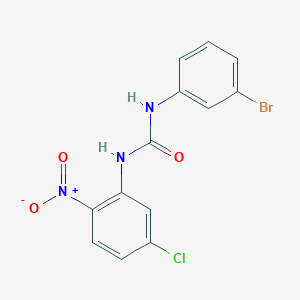

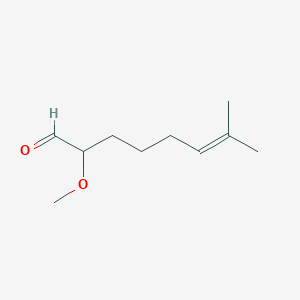
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

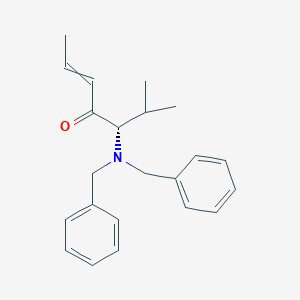
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
